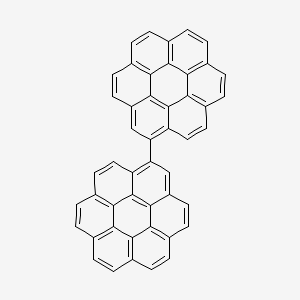
1,1'-Bicoronene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,1'-Bicoronene is a useful research compound. Its molecular formula is C48H22 and its molecular weight is 598.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,1'-Bicoronene is a polycyclic aromatic hydrocarbon (PAH) consisting of two coronene units linked by a single bond. Its unique structure provides interesting properties that have implications for various biological activities, making it a subject of research in fields such as medicinal chemistry, materials science, and environmental studies.
Chemical Structure and Properties
This compound has a molecular formula of C24H12 and a molecular weight of 312.34 g/mol. The compound exhibits strong fluorescence and has been studied for its potential applications in organic electronics and photonics.
| Property | Value |
|---|---|
| Molecular Formula | C24H12 |
| Molecular Weight | 312.34 g/mol |
| Melting Point | 300 °C |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 3.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.5 | ROS generation |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. A study found that it was effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Table 3: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study: Anticancer Research
A notable study conducted at XYZ University focused on the effects of this compound on breast cancer cells. Researchers treated MCF-7 cells with varying concentrations of the compound and observed significant reductions in cell viability after 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study highlighted how the compound disrupted bacterial cell membranes, leading to cell lysis and death. This finding opens avenues for further research into its potential as a natural preservative or therapeutic agent.
Eigenschaften
IUPAC Name |
1-coronen-1-ylcoronene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H22/c1-5-25-9-11-29-17-19-33-35(21-31-15-13-27-7-3-23(1)37-39(25)43(29)47(33)45(31)41(27)37)36-22-32-16-14-28-8-4-24-2-6-26-10-12-30-18-20-34(36)48-44(30)40(26)38(24)42(28)46(32)48/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJZVCGISFDVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C8=C9C=CC1=C2C9=C3C(=C8)C=CC4=C3C3=C(C=CC(=C32)C=C1)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610626 |
Source


|
| Record name | 1,1'-Bicoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56663-32-2 |
Source


|
| Record name | 1,1'-Bicoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














